REACTION_CXSMILES
|
[Na].[C:2]([CH2:4][C:5]([OH:7])=[O:6])#[N:3].[SH:8][CH2:9][CH:10]=O.C(O[C:16](=[O:18])[CH3:17])(=O)C>>[C:16]([NH:3][C:2]1[S:8][CH:9]=[CH:10][C:4]=1[C:5]([OH:7])=[O:6])(=[O:18])[CH3:17] |^1:0|
|
Name
|
2-amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-dinitrothiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the pH at 6-7
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1SC=CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |